CMA Exhibits Higher Androgen Receptor Binding Affinity than Cyproterone Acetate in Human Cell Lines
In a head-to-head competitive binding assay conducted in PALM cells (PC-3 prostate adenocarcinoma cells stably transfected with human androgen receptor), CMA demonstrated a lower inhibition constant (Ki) for androgen receptor binding compared to cyproterone acetate (CPA), the standard steroidal antiandrogen. The assay was performed at 37°C in the presence of 1 nM [³H]R1881, a synthetic non-metabolizable androgen [1]. CMA exhibited a Ki of 3.3 ± 1.5 × 10⁻⁸ M, whereas CPA exhibited a Ki of 7.2 ± 1.3 × 10⁻⁸ M [1].
| Evidence Dimension | Androgen receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | CMA: Ki = 3.3 ± 1.5 × 10⁻⁸ M |
| Comparator Or Baseline | Cyproterone acetate (CPA): Ki = 7.2 ± 1.3 × 10⁻⁸ M |
| Quantified Difference | CMA Ki is approximately 2.2-fold lower (higher affinity) than CPA |
| Conditions | PALM cells (PC-3 cells stably transfected with human AR), 37°C, 1 nM [³H]R1881 |
Why This Matters
Higher receptor binding affinity (lower Ki) indicates that CMA achieves greater target engagement at equimolar concentrations, a critical parameter for in vitro assay design and dose-response modeling in androgen signaling research.
- [1] Térouanne B, Paris F, Servant N, Georget V, Sultan C. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line. Mol Cell Endocrinol. 2002;198(1-2):143-147. doi:10.1016/s0303-7207(02)00377-5 View Source
